molecular formula C20H19NO2 B2748038 2'-benzylspiro[cyclopentane-1,4'-isoquinoline]-1',3'-dione CAS No. 182870-83-3

2'-benzylspiro[cyclopentane-1,4'-isoquinoline]-1',3'-dione

Cat. No.: B2748038
CAS No.: 182870-83-3
M. Wt: 305.377
InChI Key: PZYRZALEFWHDTJ-UHFFFAOYSA-N
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Description

2'-benzylspiro[cyclopentane-1,4'-isoquinoline]-1',3'-dione is a versatile chemical compound with immense potential for scientific research. It is known for its unique structure and properties, making it a valuable compound in various fields of study .

Scientific Research Applications

2'-benzylspiro[cyclopentane-1,4'-isoquinoline]-1',3'-dione has a wide range of scientific research applications In chemistry, it is used as a building block for the synthesis of complex molecules In biology, it serves as a probe for studying biological processesAdditionally, it is used in the industry for the production of advanced materials and specialty chemicals .

Future Directions

While specific future directions for “N-benzyl-homophthaliaid-4-spiro-cyclopentane” were not found in the search results, it’s clear that the development of novel synthetic strategies to form new chemical entities in a stereoselective manner is an ongoing significant objective in organic and medicinal chemistry . This includes the development of new stereoselective approaches to spirocyclic oxindoles with spiro-3- to 8-membered rings .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2'-benzylspiro[cyclopentane-1,4'-isoquinoline]-1',3'-dione involves several steps, including the formation of the spirocyclic structure. The specific synthetic routes and reaction conditions can vary, but they generally involve the use of benzyl and homophthaliaid precursors under controlled conditions to form the desired spiro-cyclopentane structure.

Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include the use of advanced catalytic processes and continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 2'-benzylspiro[cyclopentane-1,4'-isoquinoline]-1',3'-dione undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties for specific applications.

Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are carefully controlled to achieve the desired products.

Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. These products can include various derivatives with modified functional groups, which can be further utilized in scientific research and industrial applications.

Mechanism of Action

The mechanism of action of 2'-benzylspiro[cyclopentane-1,4'-isoquinoline]-1',3'-dione involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target proteins or enzymes, modulating their activity, and influencing various biochemical pathways. The exact molecular targets and pathways involved can vary depending on the specific application and context .

Comparison with Similar Compounds

2'-benzylspiro[cyclopentane-1,4'-isoquinoline]-1',3'-dione can be compared with other similar compounds, such as spirocyclic oxindoles and spiroheterocycles. These compounds share similar structural features but differ in their specific functional groups and properties. The uniqueness of this compound lies in its specific spiro-cyclopentane structure, which imparts distinct chemical and biological properties .

List of Similar Compounds:
  • Spirocyclic oxindoles
  • Spiroheterocycles
  • Spiro[cyclopentane-1,4’-isoquinoline]-1’,3’-dione

These similar compounds are used in various scientific research applications and provide valuable insights into the structure-activity relationships of spirocyclic compounds .

Properties

IUPAC Name

2'-benzylspiro[cyclopentane-1,4'-isoquinoline]-1',3'-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19NO2/c22-18-16-10-4-5-11-17(16)20(12-6-7-13-20)19(23)21(18)14-15-8-2-1-3-9-15/h1-5,8-11H,6-7,12-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZYRZALEFWHDTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(C1)C3=CC=CC=C3C(=O)N(C2=O)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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